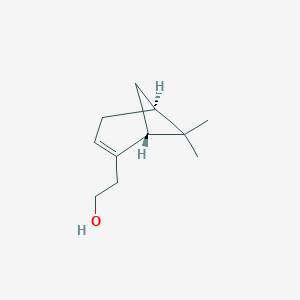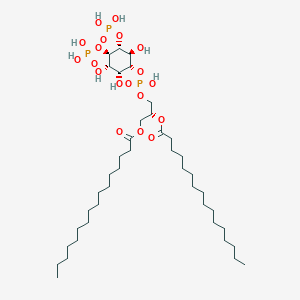
1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate)
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related phosphatidylinositol derivatives has been extensively studied to understand their biological functions and to develop tools for research. For example, photoactivatable analogues of PtdInsP2 and PtdInsP3 have been prepared from chiral precursors, highlighting key synthetic transformations such as the Ferrier rearrangement and sequential acylation (Chen, Profit, & Prestwich, 1996). Similarly, the synthesis of myo-inositol phosphorothioates as phosphatase-resistant analogues demonstrates the versatility of phosphite chemistry in generating biologically relevant molecules (Hamblin, Flora, & Potter, 1987).
Molecular Structure Analysis
The molecular structure of 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) is characterized by its dihexadecanoyl (palmitoyl) chains attached to the glycerol backbone, and the phospho-inositol ring substituted at the 4 and 5 positions with phosphate groups. This structure is essential for its role in cellular membranes and signaling pathways. The synthesis and study of stereoisomers of dihexadecanoyl phosphatidylinositol have revealed the importance of the chirality of the inositol ring and the glycerol moiety for biological activity (Young et al., 1990).
Chemical Reactions and Properties
Phosphatidylinositol derivatives, including PtdInsP2, are known for their involvement in various chemical reactions within the cell, such as phosphorylation and hydrolysis by specific enzymes. These reactions are crucial for generating secondary messengers in signal transduction pathways. The preparation of phosphatidylinositol phosphates and their analogues, such as phosphorothioate derivatives, has enabled the study of these molecules' resistance to enzymatic breakdown, offering insights into their stability and function in biological systems (Cooke et al., 1989).
Wissenschaftliche Forschungsanwendungen
Synthesis of Photoactivatable Derivatives : This compound has been used in the synthesis of photoactivatable analogues, including those of phosphatidylinositol 4,5-bisphosphate (PtdInsP(2)) and phosphatidylinositol 3,4,5-trisphosphate (PtdInsP(3)). These analogues are useful in studying the optically-pure inositol skeleton and the acylation of glycerol derivatives (Chen, Profit, & Prestwich, 1996).
Calcium Release Studies : Derivatives of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) have been used to study their effect on calcium release in cells and their interaction with aldolase A. This research helps in understanding the biological activity and potential modifications of the 1-phosphate group of Ins(1,4,5)P3 (Henne et al., 1988).
Studying Cell-Signaling Molecules : The compound has been employed in the synthesis of phosphatidylinositol-3,5-bisphosphate, which is a crucial cell-signaling molecule. This includes the creation of biotin-PI(3,5)P(2) conjugates used to isolate PI(3,5)P(2)-binding proteins from cellular extracts (Anderson et al., 2010).
Synthesis of Fluorescent Phosphatidylinositols : The compound has been used in generating fluorescent analogs of phosphatidylinositol (PtdIns) and PtdIns(4,5)-bisphosphate (PtdIns(4,5)P2). These analogs are significant in researching myo-inositol phospholipids (Leung, Vilchèze, & Bittman, 1998).
Development of Synthetic Phosphatidylinositol-3-Phosphates : This compound has been integral in the unambiguous synthesis of phosphatidylinositol-3-phosphates, which are involved in intracellular signaling (Aneja et al., 1997).
Synthesis of Tritium‐labelled Analogs : It's also used in the synthesis of tritium-labelled diether analogs of phosphatidylinositol 4,5-bisphosphate, aiding in the study of these molecules' biological roles (Chen & Prestwich, 1997).
Preparation of Enantiomerically Pure Phosphatidylinositols : The compound has been synthesized to create enantiomerically pure lysophosphatidylinositols and alkylphosphoinositols, useful in studying signal transduction mechanisms (Filthuth & Eibl, 1992).
Eigenschaften
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H81O19P3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54)(H2,47,48,49)(H2,50,51,52)/t33-,36-,37+,38+,39-,40-,41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWJHKSHEWVOSS-MRQSADPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H81O19P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349239 | |
| Record name | 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
971.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) | |
CAS RN |
120595-88-2 | |
| Record name | 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



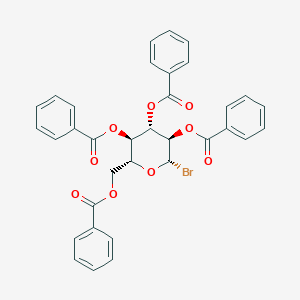
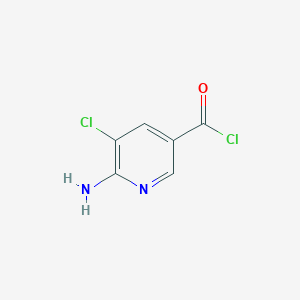

![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)
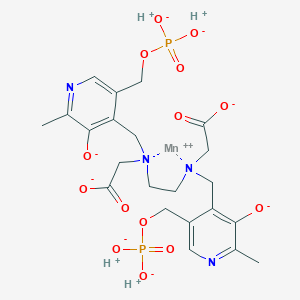
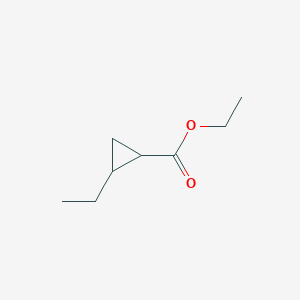

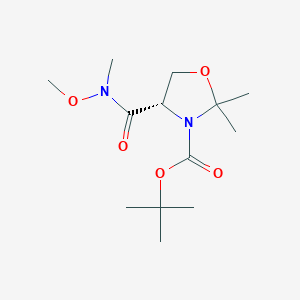

![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)
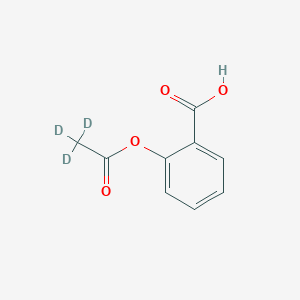

![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)
